Chlorine Substitution Drives DRD3 Binding Affinity
The chlorine atom at position 3 is indispensable for potent DRD3 binding. When the chlorine is absent (des‑chloro analog N,N‑dimethyl‑6‑phenylpyridazin‑4‑amine), the affinity drops from Ki 25.1 nM to 6,790 nM [1][2]. This 270‑fold difference was measured under comparable assay conditions using human DRD3 receptor GTPγS binding assays, establishing chlorine as the primary driver of target engagement.
| Evidence Dimension | DRD3 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM |
| Comparator Or Baseline | N,N‑dimethyl‑6‑phenylpyridazin‑4‑amine (des‑chloro analog); Ki = 6,790 nM |
| Quantified Difference | 270‑fold (6,790 / 25.1) |
| Conditions | Human DRD3 receptor expressed in CHO cells; [35S]GTPγS binding assay |
Why This Matters
For scientists selecting a DRD3 antagonist lead compound, the presence of chlorine is non‑negotiable for achieving nanomolar potency, directly influencing assay sensitivity and in vivo dosing requirements.
- [1] BindingDB BDBM50414564 (CHEMBL562833). Target compound DRD3 Ki = 25.1 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414564 View Source
- [2] BindingDB BDBM50456168 (CHEMBL1800685). Des‑chloro analog DRD3 Ki = 6,790 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50456168 View Source
